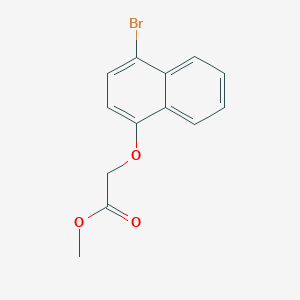
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester, also known as BNOA-Me, is an organic compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Physiochemical Property Modification
Naphthalene acetic acid derivatives, akin to “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” have been studied for their influence on the physiochemical properties of fruits, enhancing growth rates and improving quality without undesirable effects on yield. High concentrations, however, have shown to inhibit metabolic reactions, suggesting a delicate balance in application for optimal plant and fruit development (Singh, Mirza, & Singh, 2017).
Synthesis of Biopolymers
Chemical modification through esterification, similar to the reactions involving “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” leads to the creation of biopolymer ethers and esters. These modifications yield specific properties based on functional groups, substitution degrees, and patterns, offering potential in drug delivery applications due to their ability to form nanoparticles for targeted therapies (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biotechnological Routes
Lactic acid production from biomass presents a biotechnological route for synthesizing derivatives like lactate ester, demonstrating “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester”'s potential in green chemistry. These processes emphasize the importance of developing biotechnological alternatives to chemical synthesis, aiming for sustainability and efficiency in producing valuable chemicals (Gao, Ma, & Xu, 2011).
Carcinogenicity and Toxicity Studies
Investigations into the carcinogenicity and toxicity of naphthalene derivatives, including studies on methyl esters, underscore the necessity of understanding their health impacts. While some derivatives exhibit potential in medical applications, their safety profiles necessitate comprehensive evaluation to ensure they do not pose significant health risks (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Propiedades
IUPAC Name |
methyl 2-(4-bromonaphthalen-1-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVMALIINXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466648.png)
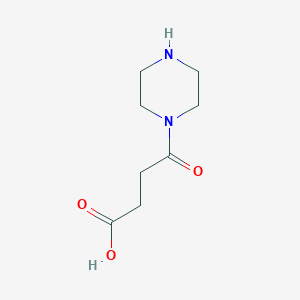
![3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B466665.png)
![2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B466774.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B466775.png)
![4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B466798.png)
![2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466833.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)
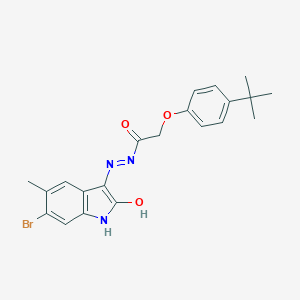
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
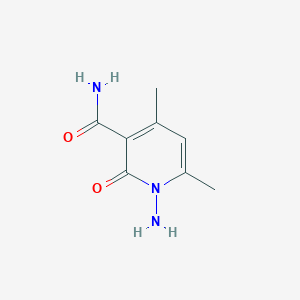
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)
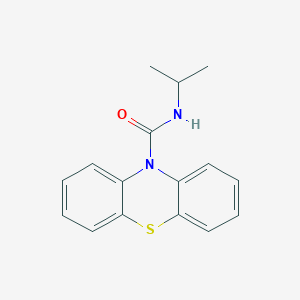
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)